molecular formula C18H22N2O2S B2874105 N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 65609-73-6

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B2874105
CAS No.: 65609-73-6
M. Wt: 330.45
InChI Key: JMWIJWFSKKSJQT-CPNJWEJPSA-N
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Description

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step organic reaction. A common synthetic route includes the following steps:

  • Formation of the imine: : React 4-tert-butylbenzaldehyde with aniline in the presence of an acid catalyst to form the imine intermediate.

  • Addition of the sulfonamide group: : React the imine intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (such as pyridine) to introduce the sulfonamide group and form the final product.

Industrial Production Methods

Industrial production often involves optimizing the reaction conditions to increase yield and reduce costs. Methods may include:

  • Continuous flow synthesis: : Utilizing continuous flow reactors to maintain consistent reaction conditions, improving efficiency and scalability.

  • Solvent selection: : Choosing solvents that maximize solubility and reaction rates while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions with reducing agents like sodium borohydride can yield reduced products, altering the compound's functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at specific sites on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), under acidic or basic conditions.

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alkoxides).

Major Products

  • Oxidation: : Formation of oxidized sulfonamide derivatives.

  • Reduction: : Formation of reduced amines and alcohols.

  • Substitution: : Varied products depending on the substituents introduced.

Scientific Research Applications

N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is of interest in various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

  • Industry: : Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism by which N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide exerts its effects often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins that the compound can bind to, influencing their activity.

  • Pathways Involved: : Depending on the application, it may modulate pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Comparison

Similar Compounds

  • N-[(E)-(4-tert-Butylphenyl)methylideneamino]-benzenesulfonamide: : Lacks the methyl group on the sulfonamide, leading to different reactivity.

  • N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-chlorobenzenesulfonamide: : Substitution of a chlorine atom alters its chemical and physical properties.

  • N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-nitrobenzenesulfonamide: : Introduction of a nitro group significantly changes its electronic characteristics and reactivity.

To really appreciate the nuances of this compound, comparing its properties and behaviors to those of related structures can help understand its unique potential and applications.

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWIJWFSKKSJQT-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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